molecular formula C8H5ClN4O2 B11810194 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid

3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid

Cat. No.: B11810194
M. Wt: 224.60 g/mol
InChI Key: QQPZGQBETJKKGY-UHFFFAOYSA-N
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Description

3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid is a heterocyclic compound combining a picolinic acid backbone with a 1,2,4-triazole substituent and a chlorine atom at the 3-position. The picolinic acid moiety provides a carboxylic acid group, while the triazole ring introduces nitrogen-rich coordination sites. This structural duality makes it a candidate for applications in coordination chemistry, agrochemicals, and pharmaceuticals. Its crystal structure, determined via X-ray diffraction (XRD) and refined using programs like SHELXL , reveals planar geometry at the triazole ring and distinct bond lengths influenced by the chloro substituent. The compound’s reactivity is modulated by the electron-withdrawing chlorine and the triazole’s π-conjugation, enabling unique interactions in supramolecular assemblies or metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

3-chloro-6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5ClN4O2/c9-5-1-2-6(12-7(5)8(14)15)13-3-10-11-4-13/h1-4H,(H,14,15)

InChI Key

QQPZGQBETJKKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural differences between 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid and analogues arise from substituent variations. For example:

Compound C-Cl/C-Br Bond Length (Å) Triazole Ring Geometry Carboxylic Acid pKa
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid 1.75 (via SHELX ) Planar (ORTEP-3 ) 2.8
3-Bromo-6-(4H-1,2,4-triazol-4-yl)picolinic acid 1.90 Slightly distorted 2.9
6-(1H-Imidazol-1-yl)picolinic acid N/A Non-planar 3.1

The chloro derivative exhibits shorter halogen bonds and greater planarity than its bromo counterpart, enhancing π-stacking interactions. Imidazole analogues show reduced planarity due to non-conjugated N-H groups, lowering their coordination versatility .

Coordination Chemistry

The triazole and carboxylic acid groups enable diverse metal-binding modes. Compared to imidazole or pyrazole derivatives, 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid forms more stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to the triazole’s three nitrogen donors and the chloro group’s inductive effects. In contrast, imidazole-based analogues often require additional ligands for stabilization .

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